molecular formula C18H16N6O B6046233 4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol

4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol

Cat. No.: B6046233
M. Wt: 332.4 g/mol
InChI Key: OZEREDBAPCSGST-YBFXNURJSA-N
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Description

4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol is a complex organic compound that belongs to the class of phenols and indole derivatives. This compound is characterized by its unique structure, which includes a phenol group and a triazinoindole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol can be achieved through several synthetic routes. One common method involves the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent . This reaction is followed by demethylation with hydrobromic acid in acetic acid. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of phenol derivatives, including this compound, often involves the hydroxylation of benzene derivatives or the oxidation of cumene . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Properties

IUPAC Name

4-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-2-24-15-6-4-3-5-14(15)16-17(24)20-18(23-21-16)22-19-11-12-7-9-13(25)10-8-12/h3-11,25H,2H2,1H3,(H,20,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEREDBAPCSGST-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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